
4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone (CBMS) is an organic compound belonging to the class of sulfones. It is a white, crystalline solid that is insoluble in water, but soluble in organic solvents such as ethanol and acetone. CBMS has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. It is used as a synthetic intermediate in the production of pharmaceuticals and other organic compounds. CBMS is also used as a reagent for the synthesis of various organic compounds and as a catalyst in organic reactions.
Scientific Research Applications
Synthesis and Chemical Reactivity
- Metalation and Electrophilic Quenching : The lateral metalation and electrophilic quenching of isoxazoles, a process relevant to derivatives like "4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone", have been explored for the synthesis of thioalkyl derivatives. This method offers a direct and synthetically useful approach for generating sulfone derivatives (Balasubramaniam, Mirzaei, & Natale, 1990).
Polymer Science and Photochromic Materials
- Methylacrylate Polymers with Photochromic Side Chains : Research has been conducted on methylacrylate monomers containing azobenzene groups with heterocyclic sulfonamide substituents, leading to the development of polymers with photochromic properties. These materials exhibit trans-cis isomerization under illumination, showing potential for applications in optical devices (Ortyl, Janik, & Kucharski, 2002).
Novel Synthetic Approaches
- Conjugate Additions to Arylideneisoxazol-5-ones : A novel synthetic strategy involving 1,4-conjugate addition of ((chloromethyl)sulfonyl)benzenes to arylideneisoxazol-5-ones has been developed. This method enables the synthesis of β-alkylated γ-functionalized ketones, offering a new avenue for creating molecules with potential medicinal and material applications (Macchia et al., 2022).
Environmental and Biodegradation Studies
- Degradation of Sulfonated Azo Dyes : The degradation pathways of sulfonated azo dyes by microbial peroxidases highlight the microbial transformation of compounds related to "this compound". These studies provide insights into environmental bioremediation techniques (Goszczyński, Paszczynski, & Pasti-Grigsby, 1994).
Antiviral Applications
- Synthesis and Antiviral Activity : The development of sulfonamide derivatives, like the 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, from starting materials including 4-chlorobenzoic acid, demonstrates the potential of such compounds in antiviral applications. Some synthesized derivatives showed activity against the tobacco mosaic virus, indicating the relevance of sulfone and isoxazole derivatives in medicinal chemistry (Chen et al., 2010).
properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfonylmethyl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S/c1-9-13(10(2)18-15-9)8-19(16,17)7-11-3-5-12(14)6-4-11/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZSEHJNXXSVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CS(=O)(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


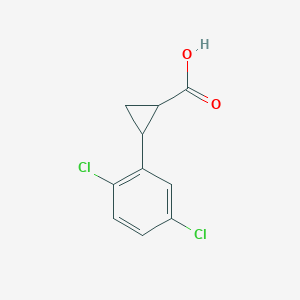


![1-(1-(2,2-diethoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2680380.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2680382.png)
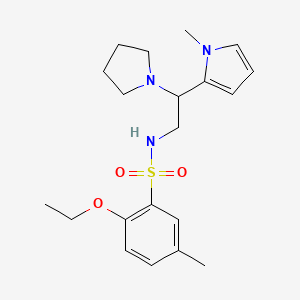


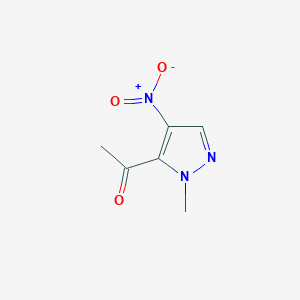
![6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2680389.png)
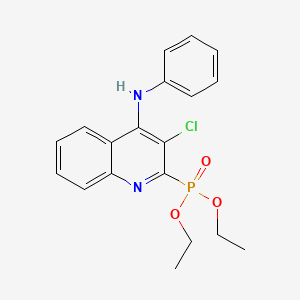
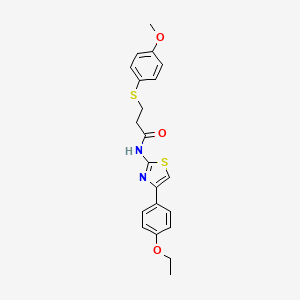
![3-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2680395.png)